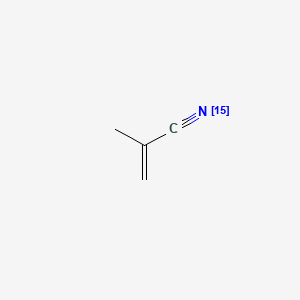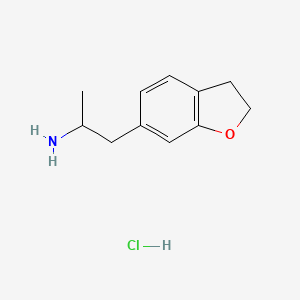
(3R,5R)-ロバスタチンラクトン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5R)-Rosuvastatin Lactone is a lactone derivative of Rosuvastatin, a widely used statin medication for lowering cholesterol levels. This compound is of significant interest due to its potential biological activities and its role in the metabolic pathways of Rosuvastatin.
科学的研究の応用
(3R,5R)-Rosuvastatin Lactone has several scientific research applications:
Chemistry: Used as a model compound for studying lactone chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its role in cholesterol metabolism and potential therapeutic effects.
Industry: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.
作用機序
(2) Mode of Action: Here’s how it works:
(3) Biochemical Pathways: The affected pathways include:
(5) Result of Action:
(6) Action Environment: Environmental factors affecting efficacy and stability:
: Phenotypic, molecular, and in silico characterization of coumarin as carbapenemase inhibitor : Biochemical exploration of β-lactamase inhibitors : Endophytic Fungi—Alternative Sources of Cytotoxic Compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Rosuvastatin Lactone typically involves the lactonization of Rosuvastatin or its intermediates. One common method includes the use of boron tribromide in dichloromethane at low temperatures to induce lactonization . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (3R,5R)-Rosuvastatin Lactone may involve enzymatic processes or chemical synthesis. Enzymatic processes are often preferred due to their specificity and efficiency. For example, carbonyl reductase derived from Leifsonia sp. has been used to produce chiral intermediates for lactone synthesis .
化学反応の分析
Types of Reactions
(3R,5R)-Rosuvastatin Lactone undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone back to its hydroxy acid form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of Rosuvastatin, such as hydroxy acids, substituted lactones, and oxidized compounds.
類似化合物との比較
Similar Compounds
(3R,5S)-Rosuvastatin Lactone: A diastereomer with different stereochemistry at the 5-position.
(3R,5R)-Sonnerlactone: Another lactone with similar structural features but different biological activities.
Simvastatin Lactone: A lactone derivative of Simvastatin with similar cholesterol-lowering effects.
Uniqueness
(3R,5R)-Rosuvastatin Lactone is unique due to its specific stereochemistry, which influences its biological activity and interaction with HMG-CoA reductase. Its high potency and selectivity make it a valuable compound for studying cholesterol metabolism and developing new therapeutic agents.
特性
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEGVMSNJOCVHT-ZUQFGZKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,5,19-Triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride](/img/structure/B586212.png)

